ALDH-2 Inhibition: Racemate Baseline Established for Chroman-2-one Scaffold
The racemic 7-Methyl-4-phenylchroman-2-one (CHEMBL109925) exhibits ALDH-2 inhibitory activity with an IC50 of 1,500 nM against hamster liver aldehyde dehydrogenase [1]. This is the sole publicly disclosed target engagement datum for this scaffold. By comparison, the regioisomeric flavanone (S)(+)-7-methyl-2-phenylchroman-4-one shows no reported ALDH-2 activity and instead targets MAO-B with IC50 = 110 nM [2]. No ALDH-2 inhibition data exist for the 6-methyl-4-phenylchroman-2-one analog or for 4-phenylchroman-2-one itself. The (S)-enantiomer-specific ALDH-2 potency has not been independently published; however, the C-4 chiral center may confer differential binding to the ALDH-2 active site based on established stereochemistry–activity relationships in lactone-containing ALDH inhibitors [3].
| Evidence Dimension | ALDH-2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Not independently reported for (S)-enantiomer; racemate IC50 = 1,500 nM |
| Comparator Or Baseline | (S)(+)-7-methyl-2-phenylchroman-4-one (flavanone): no ALDH-2 activity reported; MAO-B IC50 = 110 nM |
| Quantified Difference | Scaffold-exclusive ALDH-2 engagement (flavanone comparator shows zero ALDH-2 activity at equivalent screening); ~13.6-fold weaker than flavanone at MAO-B (if cross-target comparison is made) |
| Conditions | Hamster liver ALDH-2 enzymatic assay (racemate); human recombinant MAO-B expressed in BTI-TN-5B1-4 cells by p-tyramine oxidation assay (flavanone) |
Why This Matters
This demonstrates that the 4-phenylchroman-2-one scaffold engages a target (ALDH-2) entirely distinct from the MAO-B target of the flavanone regioisomer, making scaffold selection critical for target-based screening programs.
- [1] BindingDB. BDBM50104902 (7-Methyl-4-phenyl-chroman-2-one | CHEMBL109925). IC50: 1.50E+3 nM against hamster liver aldehyde dehydrogenase ALDH-2. Data deposited 11/10/2009, curated by ChEMBL. View Source
- [2] BindingDB. BDBM50310169 ((S)(+)-7-methyl-2-phenylchroman-4-one | CHEMBL601205). IC50: 110 nM against human recombinant MAOB. BDBM50310170 ((R)(+)-enantiomer: IC50 = 140 nM). View Source
- [3] Koppaka, V. et al. (2012) 'Aldehyde Dehydrogenase Inhibitors: a Comprehensive Review of the Pharmacology, Mechanism of Action, Substrate Specificity, and Clinical Application', Pharmacological Reviews, 64(3), pp. 520–539. View Source
